Pinoxepin Hydrochloride

Catalog No.
S539717
CAS No.
14008-46-9
M.F
C23H29Cl3N2O2
M. Wt
471.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinoxepin Hydrochloride

CAS Number

14008-46-9

Product Name

Pinoxepin Hydrochloride

IUPAC Name

2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride

Molecular Formula

C23H29Cl3N2O2

Molecular Weight

471.8 g/mol

InChI

InChI=1S/C23H27ClN2O2.2ClH/c24-19-7-8-23-22(16-19)21(20-5-2-1-4-18(20)17-28-23)6-3-9-25-10-12-26(13-11-25)14-15-27;;/h1-2,4-8,16,27H,3,9-15,17H2;2*1H/b21-6-;;

InChI Key

URBVIISFALGUAB-LZWUXPCZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Pinoxepin HCl; Pinoxepin Hydrochloride;

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO.Cl.Cl

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO.Cl.Cl

The exact mass of the compound Pinoxepin hydrochloride is 470.1295 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pinoxepin hydrochloride is a structurally distinct tricyclic antipsychotic characterized by a dibenzoxepin ring system coupled with a piperazine-ethanol side chain. Supplied as a highly water-soluble hydrochloride salt, it serves as a critical reference standard in neuropharmacological research and central nervous system (CNS) drug development. Unlike phenothiazine-class neuroleptics, pinoxepin's specific structural topology provides validated passive blood-brain barrier (BBB) permeability and distinct neurophysiological engagement in the limbic system [1]. Its primary procurement value lies in its utility as a structurally specialized baseline for comparative receptor binding assays and in vivo behavioral modeling.

Procuring generic tricyclics like doxepin or standard phenothiazines like chlorpromazine as substitutes for pinoxepin compromises assay specificity. While doxepin shares the dibenzoxepin core, its dimethylamine side chain shifts its pharmacological profile toward monoamine reuptake inhibition rather than the targeted neuroleptic activity driven by pinoxepin's piperazine ring[1]. Furthermore, substituting with chlorpromazine introduces phenothiazine-specific off-target effects and differing electroencephalographic (EEG) profiles in the amygdaloid complex [2]. For assays requiring isolated evaluation of piperazine-substituted dibenzoxepins, precise procurement of pinoxepin hydrochloride is mandatory to prevent structural and functional confounding.

Passive Blood-Brain Barrier (BBB) Penetration Efficiency

Machine learning explainer models (LIME) evaluating CNS drug penetrance identify pinoxepin's specific combination of a dibenzoxepin ring and a nitrogenous piperazine substructure as a primary driver of passive BBB transport. In predictive models, this structural configuration achieves a high feature weight (>0.1), ranking it among the top structural motifs for facilitating unassisted CNS entry compared to standard non-piperazine tricyclics[1].

Evidence DimensionBBB penetration feature weight (LIME model)
Target Compound DataPinoxepin (piperazine-dibenzoxepin motif) > 0.1 weight
Comparator Or BaselineStandard non-piperazine tricyclics (baseline weight < 0.1)
Quantified DifferenceSignificant structural advantage for passive transport
ConditionsIn silico LIME explainer model for passive BBB permeability

Validated BBB penetrance ensures reliable central target engagement in in vivo neurological models, reducing the risk of false negatives due to poor biodistribution.

Aqueous Solubility and Formulation Compatibility

The hydrochloride salt form of pinoxepin (CAS 14008-46-9) demonstrates high aqueous solubility, allowing for rapid dissolution in standard physiological buffers. Unlike the free base forms of many typical antipsychotics, which require organic solvents like DMSO that can induce cellular toxicity or behavioral artifacts, pinoxepin hydrochloride can be formulated directly in aqueous solutions for immediate use in biological assays [1].

Evidence DimensionAqueous dissolution capability
Target Compound DataPinoxepin Hydrochloride (direct aqueous solubility)
Comparator Or BaselineFree base neuroleptics (requires organic co-solvents)
Quantified DifferenceElimination of organic solvent dependency
ConditionsStandard physiological buffer preparation

Direct aqueous solubility streamlines assay preparation and eliminates solvent-induced confounding variables in sensitive cell culture or behavioral studies.

Neurophysiological Target Engagement Profile

Comparative neurophysiological studies demonstrate that pinoxepin exerts distinct electroencephalographic (EEG) effects compared to standard phenothiazines. While both pinoxepin and chlorpromazine suppress mesencephalic reticular formation activity, pinoxepin exhibits a differentiated modulation pattern within the amygdaloid complex, providing a distinct pharmacological signature in limbic system evaluations[1].

Evidence DimensionAmygdaloid complex EEG modulation
Target Compound DataPinoxepin (differentiated limbic modulation)
Comparator Or BaselineChlorpromazine (standard phenothiazine modulation)
Quantified DifferenceDistinct regional EEG signature
ConditionsIn vivo neurophysiological EEG monitoring

This distinct EEG profile allows researchers to isolate specific limbic pathway mechanisms that are otherwise obscured by broad-spectrum phenothiazines.

CNS Drug Permeability Benchmarking

Due to its high LIME-validated feature weight for passive transport, pinoxepin hydrochloride is utilized as a positive control and structural reference in assays evaluating the blood-brain barrier (BBB) permeability of novel dibenzoxepin or piperazine derivatives [1].

Aqueous-Phase Behavioral Pharmacology

The compound's excellent water solubility as a hydrochloride salt makes it highly suitable for in vivo behavioral dosing (e.g., continuous infusion or oral gavage) where organic co-solvents like DMSO must be strictly avoided to prevent behavioral artifacts[2].

Limbic System EEG Profiling

Pinoxepin's distinct modulation of the amygdaloid complex, contrasting with standard phenothiazines, positions it as a specialized pharmacological probe for researchers mapping specific neurophysiological pathways in schizophrenia and psychosis models [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

470.129461 Da

Monoisotopic Mass

470.129461 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7KE5R66TSY

Wikipedia

Pinoxepin hydrochloride

Dates

Last modified: 02-18-2024
1: Claghorn JL, Schoolar JC, Kinross-Wright J. Pinoxepin vs. chlorpromazine: a double-blind comparison. Curr Ther Res Clin Exp. 1967 Aug;9(8):434-6. PubMed PMID: 4962467.
2: Guerrero-Figueroa R, Gallant DM. Effects of pinoxepin and imipramine on the mesencephalic reticular formation and amygdaloid complex in the cat: neurophysiological and clinical correlations in human subjects. Curr Ther Res Clin Exp. 1967 Jul;9(7):387-403. PubMed PMID: 4963166.

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